N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477329-00-3
VCID: VC16146653
InChI: InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-4-6-19(7-5-18)27-21(32)14-33-23-29-28-22(16-10-12-25-13-11-16)30(23)20-8-2-17(24)3-9-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32)
SMILES:
Molecular Formula: C23H19BrN6O2S
Molecular Weight: 523.4 g/mol

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 477329-00-3

Cat. No.: VC16146653

Molecular Formula: C23H19BrN6O2S

Molecular Weight: 523.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 477329-00-3

Specification

CAS No. 477329-00-3
Molecular Formula C23H19BrN6O2S
Molecular Weight 523.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-4-6-19(7-5-18)27-21(32)14-33-23-29-28-22(16-10-12-25-13-11-16)30(23)20-8-2-17(24)3-9-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32)
Standard InChI Key NDMXCUITNIKWRA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Introduction

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a combination of functional groups, including an acetylamino group, a triazole ring, and a pyridine moiety. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antibacterial and antifungal properties .

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps, including the coupling of different molecular fragments. The specific synthesis pathways can vary based on desired properties and applications, often requiring careful control of reaction conditions such as temperature and solvent choice.

Synthesis Steps Overview

  • Preparation of Starting Materials: This involves synthesizing or obtaining the necessary precursors, such as the bromophenyl and pyridinyl-substituted triazole.

  • Coupling Reactions: The triazole derivative is coupled with the acetylamino group through a sulfanyl linkage.

  • Purification and Characterization: Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Activities and Applications

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential biological activities, particularly in the realm of pharmaceuticals. The presence of multiple aromatic rings and functional groups enhances its potential as a pharmaceutical agent, possibly interacting with specific molecular targets to inhibit certain enzymes or receptors .

Potential Applications Table

ApplicationDescription
Antibacterial ActivityPotential to inhibit bacterial growth
Antifungal ActivityPotential to inhibit fungal growth
Pharmaceutical AgentPotential interactions with molecular targets for therapeutic effects

Safety and Hazards

The compound may pose hazards similar to other organic chemicals, including skin and eye irritation, respiratory tract irritation, and potential long-lasting harmful effects to aquatic life. Handling requires appropriate safety measures, such as protective clothing and eyewear, and adherence to environmental regulations .

Safety Precautions Table

HazardPrecaution
Skin IrritationWear protective clothing
Eye IrritationWear protective eyewear
Respiratory IrritationUse in well-ventilated areas
Aquatic ToxicityDispose of waste according to regulations

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